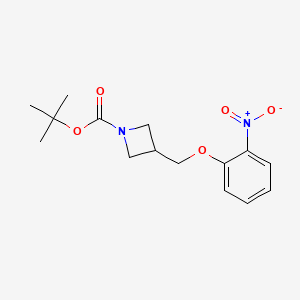

1-BOC-3-(2-nitrophenoxymethyl)azetidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNADDPVWUPXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742757 | |

| Record name | tert-Butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-20-9 | |

| Record name | 1-Azetidinecarboxylic acid, 3-[(2-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1 Boc 3 2 Nitrophenoxymethyl Azetidine

Reactions Involving the Azetidine (B1206935) Ring System

The azetidine ring is a strained four-membered heterocycle, making it susceptible to reactions that relieve this strain.

The azetidine ring, particularly when activated, is prone to cleavage by nucleophiles. This reactivity is a cornerstone of its synthetic utility. The process typically involves the quaternization of the azetidine nitrogen, which transforms the ring into a more reactive azetidinium salt. This strained ammonium (B1175870) salt then readily undergoes ring-opening upon attack by a nucleophile. researchgate.net The regioselectivity of the attack depends on the substituents on the ring and the nature of the nucleophile. For 1-BOC-3-(2-nitrophenoxymethyl)azetidine, nucleophilic attack could theoretically occur at either the C2 or C4 position, leading to the formation of functionalized γ-aminobutyric acid derivatives.

The reaction of amidine bases like DBU with electrophilic partners can also result in ring-opening to form lactam products. beilstein-journals.org While the azetidine ring in this compound is less activated than an azetidinium salt, its inherent ring strain still makes it a potential substrate for such reactions under specific conditions.

Table 1: Potential Nucleophilic Ring-Opening Reactions

| Nucleophile | Potential Product Structure | Reaction Conditions |

|---|---|---|

| Halides (e.g., F⁻, Cl⁻, Br⁻) | γ-halo-N-BOC-N-(2-nitrophenoxymethyl)propylamine | Requires activation to azetidinium salt |

| Cyanide (CN⁻) | γ-cyano-N-BOC-N-(2-nitrophenoxymethyl)propylamine | Requires activation to azetidinium salt |

| Azide (N₃⁻) | γ-azido-N-BOC-N-(2-nitrophenoxymethyl)propylamine | Requires activation to azetidinium salt |

| Organometallic Reagents | Functionalized open-chain amine | Varies depending on reagent |

Ring expansion and contraction are fundamental transformations in heterocyclic chemistry. For azetidines, these pathways can lead to the synthesis of other important nitrogen-containing rings, such as pyrrolidines (via expansion) or aziridines (via contraction). While these transformations are known for various azetidine derivatives, specific documented examples for this compound are not prevalent in the reviewed literature.

A related transformation involves the conversion of an N-Boc-3-methoxyazetidine to an N-Boc-2-azetine through α-lithiation followed by elimination. nih.gov This process changes the saturation of the ring, providing a platform for further functionalization. nih.gov Such a strategy could theoretically be adapted to create unsaturated derivatives from a precursor of this compound, which could then serve as intermediates for ring expansion or other modifications.

The functionalization of the azetidine ring carbons without ring-opening represents a powerful strategy for structural diversification. A notable method involves the α-lithiation of N-Boc-azetine, generated in situ, followed by trapping with various electrophiles. nih.gov This allows for the introduction of substituents at the C2 position of the azetine ring. nih.gov

This approach provides a concise route to 2-substituted N-Boc azetines. nih.gov The resulting unsaturated products can undergo further manipulation of the double bond, potentially leading to a variety of substituted azetidines. nih.gov

Table 2: Potential Electrophilic Trapping for Derivatization

| Electrophile | Type of Substituent Introduced |

|---|---|

| Alkyl Halides (e.g., MeI, BnBr) | Alkyl |

| Carbonyl Compounds (Aldehydes, Ketones) | Hydroxyalkyl |

| Allylic/Propargylic Halides (with Cu transmetalation) | Allyl/Propargyl |

Transformations of the tert-Butoxycarbonyl (BOC) Group

The BOC group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, often acidic, conditions. nih.gov

The removal of the BOC group from this compound is a critical step in many synthetic sequences, yielding the secondary amine which can then undergo further reactions.

Acidic Hydrolysis: This is the most common method for BOC deprotection. Reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane or methanol (B129727) are highly effective. researchgate.net The mechanism involves the protonation of the carbonyl oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide.

Thermal Cleavage: N-Boc groups can also be removed under thermolytic conditions, often in the absence of an acid catalyst. nih.gov This method can be performed in continuous flow, using various solvents heated above their boiling points with the aid of a back-pressure regulator. nih.gov The required temperature can vary depending on the substrate, with aryl N-Boc groups generally being removed at lower temperatures than alkyl N-Boc groups. nih.gov

Mild Methods: For substrates sensitive to strong acids, milder deprotection methods have been developed. One such method employs oxalyl chloride in methanol at room temperature, which has been shown to be effective for a diverse range of N-Boc protected compounds. nih.gov

Table 3: Comparison of BOC Deprotection Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Acidic Hydrolysis | TFA/DCM or HCl/Dioxane | Room Temperature | Fast, efficient, widely used. researchgate.net |

| Thermal Cleavage | Heat (e.g., 150-250 °C) in solvent (e.g., TFE, Methanol) | High Temperature, Continuous Flow | Acid-free, potential for selectivity based on temperature. nih.gov |

In complex, multi-step syntheses, it is often necessary to deprotect one functional group while leaving others intact. This is achieved using an orthogonal protecting group strategy, where different protecting groups are chosen that can be removed by distinct chemical mechanisms. nih.govresearchgate.net

The BOC group is a key component of the widely used tert-butoxycarbonyl/benzyl (Boc/Bn) and the orthogonal 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies in peptide synthesis. nih.govub.edu In this context, the BOC group is considered acid-labile, while other groups are stable to acid but labile to different conditions.

Fmoc Group: Cleaved under basic conditions (e.g., piperidine (B6355638) in DMF). creative-peptides.com

Alloc Group (Allyloxycarbonyl): Removed by palladium-catalyzed reactions. ub.edu

Dde Group (N-1-(4,4-Dimethyl-2,6-dioxohexyl)ethyl): Cleaved with hydrazine. creative-peptides.comsigmaaldrich.com

For this compound, the BOC group can be selectively removed with acid, leaving other potential protecting groups, such as an Fmoc or Alloc group on another part of a larger molecule, untouched. Furthermore, the nitro group on the phenyl ring could itself be part of an orthogonal scheme, as it can be selectively reduced to an amine using reagents like H₂/Pd, SnCl₂, or sodium dithionite, without affecting the BOC group or the azetidine ring under neutral conditions.

Table 4: Protecting Groups Orthogonal to BOC

| Protecting Group | Abbreviation | Cleavage Conditions | Stability to BOC Cleavage (Acid) |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable ub.edu |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Stable ub.edu |

| Benzyloxycarbonyl | Z (or Cbz) | Catalytic Hydrogenolysis (H₂/Pd) | Labile (less so than BOC) creative-peptides.com |

Reactivity of the 2-Nitrophenoxymethyl Functional Group

The 2-nitrophenoxymethyl group is a versatile functionality that can undergo several important chemical transformations, primarily centered around the nitro group and the ether bond.

Reduction of the Nitro Group to an Amino Group

The reduction of the aromatic nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. This conversion is typically achieved through various reducing agents, and the choice of reagent can be critical to ensure compatibility with other functional groups in the molecule, such as the BOC-protecting group and the ether linkage.

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation. This method involves the use of hydrogen gas in the presence of a metal catalyst.

Table 1: Common Catalysts for Nitro Group Reduction

| Catalyst | Typical Conditions |

| Palladium on Carbon (Pd/C) | H₂, Methanol or Ethanol, Room Temperature |

| Platinum(IV) oxide (PtO₂) | H₂, Acetic Acid or Ethanol, Room Temperature |

| Raney Nickel | H₂, Ethanol, Room Temperature to 50 °C |

For a substrate like this compound, catalytic hydrogenation with palladium on carbon would be a standard approach. The reaction would proceed as follows:

Reaction Scheme for the reduction of the nitro group.

Another common set of conditions involves the use of metals in acidic media. For instance, tin(II) chloride in the presence of concentrated hydrochloric acid is a classic method for nitro group reduction. However, the strong acidic conditions might risk the cleavage of the acid-labile BOC-protecting group. A milder alternative would be the use of iron powder in acetic acid or ammonium chloride solution.

Subsequent Transformations of the Aminophenoxymethyl Moiety

The resulting 1-BOC-3-(2-aminophenoxymethyl)azetidine is a valuable intermediate for further synthetic elaborations. The newly formed primary aromatic amine can undergo a variety of reactions to introduce new functional groups and build molecular complexity.

Table 2: Potential Transformations of the Aminophenoxymethyl Moiety

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chlorides or anhydrides, base (e.g., triethylamine) | Amide |

| Sulfonylation | Sulfonyl chlorides, base (e.g., pyridine) | Sulfonamide |

| Alkylation | Alkyl halides, base (e.g., K₂CO₃) | Secondary or Tertiary Amine |

| Diazotization | NaNO₂, aq. HCl, 0-5 °C | Diazonium Salt |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary Amine |

For example, acylation with an acyl chloride would yield the corresponding amide. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction Scheme for the acylation of the amino group.

The amino group can also be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer or related reactions.

Cleavage of the Ether Linkage

The ether linkage in this compound connects the azetidine ring to the nitrophenyl group. Cleavage of this C-O bond can be achieved under specific conditions, although it is generally a stable linkage.

Strong acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), are commonly used for cleaving aryl ethers. The reaction typically requires elevated temperatures. However, these harsh conditions would also lead to the removal of the BOC-protecting group.

A more selective method for cleaving aryl ethers is the use of Lewis acids, such as boron tribromide (BBr₃). This reagent is particularly effective for cleaving methyl ethers but can also be applied to other aryl ethers. The reaction is usually performed at low temperatures in an inert solvent like dichloromethane.

Reaction Scheme for the cleavage of the ether linkage.

It is important to note that the choice of reagent for ether cleavage must be carefully considered to avoid undesired side reactions, particularly the cleavage of the BOC group.

Advanced Spectroscopic Characterization and Structural Analysis of Azetidine Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For 1-BOC-3-(2-nitrophenoxymethyl)azetidine, with a molecular formula of C₁₅H₂₀N₂O₅, the calculated monoisotopic mass is 308.1372 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 309.1445 or the sodium adduct [M+Na]⁺ at m/z 331.1264. The high accuracy of HRMS allows for the confirmation of the molecular formula with a high degree of confidence, distinguishing it from other potential compounds with the same nominal mass. nih.gov

Fragmentation analysis provides further structural information. A common fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group (57 Da) or isobutylene (B52900) (56 Da), followed by the loss of carbon dioxide (44 Da). Therefore, significant fragment ions would be expected at m/z values corresponding to [M-C₄H₉]⁺ and [M-Boc+H]⁺.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for Key Functional Groups

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Notes |

| Carbamate | C=O stretch | ~1700-1680 | Strong absorption, characteristic of the Boc protecting group. nih.gov |

| Nitro Group | N-O asymmetric stretch | ~1530-1510 | Strong absorption. |

| N-O symmetric stretch | ~1350-1330 | Strong absorption. | |

| Ether | C-O-C stretch | ~1250-1100 | Absorption from the aryl-alkyl ether linkage. |

| Aromatic Ring | C=C stretch | ~1600 & ~1475 | Medium to weak bands. |

| C-H out-of-plane bend | ~850-750 | Bending characteristic of ortho-disubstitution. | |

| Aliphatic | C-H stretch | ~2975-2850 | Bands corresponding to the azetidine (B1206935) and Boc C-H bonds. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 2-nitrophenyl group. The presence of the nitro group (-NO₂) and the phenyl ring, which are in conjugation, gives rise to characteristic absorption bands in the UV region. docbrown.info

Studies on 2-nitrophenol, the core chromophoric structure, show strong absorption bands in the ultraviolet spectrum. researchgate.netnist.gov One major absorption is typically observed around 270-280 nm, with another significant, broader absorption appearing at higher wavelengths, often around 340-350 nm. docbrown.inforesearchgate.net These absorptions are attributed to π → π* transitions within the conjugated aromatic system. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. The azetidine and Boc groups are not expected to contribute significantly to the absorption in the 200-800 nm range.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to related compounds)

For many complex azetidine derivatives, X-ray analysis has been the definitive method for establishing stereochemistry and observing intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.netbldpharm.comuni.lu Should a crystalline form of this compound be obtained, X-ray crystallography would be the ideal method to confirm its detailed molecular architecture and packing arrangement in the solid state.

Computational and Theoretical Investigations of Azetidine Derivatives

Quantum Chemical Methods (e.g., Density Functional Theory) for Electronic Structure and Properties

Quantum chemical methods are fundamental to understanding the electronic structure and intrinsic properties of molecules like 1-BOC-3-(2-nitrophenoxymethyl)azetidine. Density Functional Theory (DFT) is a widely used method in this context due to its balance of computational cost and accuracy.

DFT calculations can be employed to determine a variety of electronic properties. For this compound, these calculations would typically start with geometry optimization to find the lowest energy structure. From this optimized structure, properties such as the molecular orbital energies, electron density distribution, and the dipole moment can be calculated. The presence of the electron-withdrawing nitro group and the bulky BOC (tert-butyloxycarbonyl) protecting group would significantly influence the electronic landscape of the molecule.

Table 1: Calculated Electronic Properties of a Representative Azetidine (B1206935) Derivative

| Property | Value | Method/Basis Set |

| Total Energy | [Data not available] | B3LYP/6-31G |

| Dipole Moment | [Data not available] | B3LYP/6-31G |

| HOMO Energy | [Data not available] | B3LYP/6-31G |

| LUMO Energy | [Data not available] | B3LYP/6-31G |

| HOMO-LUMO Gap | [Data not available] | B3LYP/6-31G* |

Note: The data in this table is illustrative for a representative azetidine and not specific to this compound due to a lack of published specific data.

Conformational Analysis and Molecular Dynamics Simulations

The four-membered ring of azetidine is not planar and can undergo a puckering motion. The substituents on the ring, in this case, the large BOC group on the nitrogen and the 2-nitrophenoxymethyl group at the 3-position, will have a profound effect on the preferred conformation of the ring.

Conformational analysis using computational methods can identify the stable conformers and the energy barriers between them. This is often done by systematically rotating the rotatable bonds and calculating the energy at each step. For this compound, the key dihedral angles to investigate would be those associated with the azetidine ring puckering and the orientation of the side chain.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the flexibility of the molecule in different environments, such as in a solvent.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving azetidines. For instance, the synthesis of azetidines can be complex, and computational chemistry can help in understanding the reaction pathways and identifying the transition states. mit.edu

For a molecule like this compound, computational studies could elucidate the mechanism of its formation, for example, the nucleophilic substitution reaction to attach the 2-nitrophenoxymethyl group. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This information is invaluable for optimizing reaction conditions and understanding the factors that control the reaction's outcome.

Prediction of Reactivity and Selectivity via Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity and selectivity of chemical reactions. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org

In the context of this compound, the energies and shapes of its HOMO and LUMO would be of primary interest. The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. libretexts.org The presence of the nitro group, a strong electron-withdrawing group, is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. Conversely, the lone pair on the azetidine nitrogen would be a primary contributor to the HOMO.

Computational models have been successfully used to predict the outcome of reactions to form azetidines by calculating the frontier orbital energies of the reactants. mit.edu For this compound, FMO theory could be used to predict its reactivity in various potential transformations, such as cycloadditions or reactions at the azetidine nitrogen. wikipedia.org

Synthetic Utility and Applications As Building Blocks in Complex Organic Synthesis

Role as Versatile Intermediates for Complex Molecular Architectures

1-BOC-3-(2-nitrophenoxymethyl)azetidine is primarily utilized as a stable, protected precursor to the highly versatile intermediate, 1-BOC-3-(hydroxymethyl)azetidine. The 2-nitrophenoxymethyl group serves as a robust protecting group for the primary alcohol, which can be selectively removed under specific conditions to unmask the reactive hydroxyl functionality. This deprotection is a critical step that allows for the subsequent elaboration of the azetidine (B1206935) core into more complex molecular structures.

The cleavage of the ether linkage can be accomplished through several established methods. One mild and efficient protocol involves the use of a base, such as 20% aqueous sodium hydroxide in methanol (B129727), which facilitates the removal of o-nitrobenzyl-type ethers. nih.gov Alternatively, standard methods for aryl ether cleavage, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), can be employed. libretexts.orgidc-online.commasterorganicchemistry.comlibretexts.org

Once the hydroxyl group is exposed, it becomes a synthetic handle for a wide array of chemical transformations, enabling the construction of intricate molecular architectures. These transformations include:

Etherification and Esterification: The alcohol can be readily converted into various ethers or esters, allowing for the attachment of other molecular fragments or pharmacophores.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different set of functional group manipulations, such as reductive amination, Wittig reactions, or amide bond formations.

Conversion to Leaving Groups: The hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate, or halide), setting the stage for nucleophilic substitution reactions to introduce diverse functionalities, including amines, azides, or carbon-based nucleophiles.

This step-wise functionalization makes this compound a valuable starting material for synthesizing complex molecules where the azetidine moiety is a key structural component.

Table 1: Potential Transformations of the Hydroxymethyl Group

| Transformation | Reagents | Resulting Functional Group |

|---|---|---|

| Etherification | NaH, R-X | Ether (R-O-CH₂-) |

| Esterification | Acyl Chloride, Pyridine | Ester (R-C(O)O-CH₂-) |

| Oxidation | PCC, DMP, or TEMPO | Aldehyde (-CHO) |

| Oxidation | Jones Reagent, KMnO₄ | Carboxylic Acid (-COOH) |

| Tosylation | TsCl, Pyridine | Tosylate (-OTs) |

| Halogenation | PBr₃ or SOCl₂ | Halide (-Br or -Cl) |

Strategies for Scaffold Diversification and Generation of Novel Heterocycles

The structure of this compound offers multiple pathways for scaffold diversification, enabling the synthesis of novel and structurally diverse heterocyclic systems, such as pyrrolidines and β-lactams.

Ring Expansion to Pyrrolidines: A common strategy for converting azetidines to pyrrolidines involves a ring expansion sequence. After cleavage of the 2-nitrophenoxymethyl ether to reveal the hydroxyl group, it can be converted into a leaving group (e.g., a tosylate). Subsequent removal of the BOC protecting group under acidic conditions would yield a free secondary amine. This amine can then act as an intramolecular nucleophile, displacing the tosylate and leading to the formation of a bicyclic intermediate, which upon nucleophilic opening can yield a substituted pyrrolidine.

Synthesis of β-Lactams: The azetidine ring is the core structure of β-lactam antibiotics. wikipedia.org While not a direct conversion, intermediates derived from this compound can serve as precursors for β-lactam synthesis. For instance, oxidation of the deprotected alcohol to a carboxylic acid would yield a 1-BOC-azetidine-3-carboxylic acid derivative. This compound is a valuable synthon that can be elaborated into more complex β-lactam structures through various synthetic routes.

Diversification via the Nitroaromatic Moiety: The 2-nitrophenyl group provides an additional site for synthetic modification. The nitro group can be readily reduced to an amine using standard conditions (e.g., H₂/Pd, SnCl₂, or Fe/HCl). The resulting 2-aminophenoxymethyl side chain introduces a new nucleophilic center. This aniline derivative can undergo a variety of subsequent reactions, such as:

Intramolecular Cyclization: If the azetidine nitrogen is deprotected and functionalized with an appropriate electrophile, intramolecular cyclization between the aniline nitrogen and a side chain could lead to the formation of fused heterocyclic systems.

Condensation Reactions: The aniline can be condensed with dicarbonyl compounds or other bifunctional reagents to construct new heterocyclic rings, such as quinoxalines or benzodiazepines, appended to the azetidine core.

These strategies highlight the compound's utility in generating a diverse range of molecular scaffolds from a single, readily accessible starting material.

Enabling Late-Stage Functionalization in Medicinal Chemistry Programs

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of a synthesis to fine-tune its properties. This compound and its derivatives are well-suited for LSF strategies in several ways.

A complex molecule containing the this compound core can be synthesized, keeping the protected functional groups intact. In the late stages of the synthesis, these groups can be sequentially deprotected to introduce new functionalities. For example, the BOC group can be removed to reveal the azetidine nitrogen, which can then be acylated, alkylated, or used in a reductive amination to install a diverse set of substituents. Subsequently, the 2-nitrophenoxymethyl group can be cleaved to expose the hydroxyl function for further modification. This orthogonal deprotection strategy allows for precise control over the final structure and enables the rapid generation of analogues for structure-activity relationship (SAR) studies.

Furthermore, the electron-deficient nature of the 2-nitrophenyl ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), potentially allowing for the displacement of the nitro group or other substituents on the aromatic ring as a late-stage diversification tactic.

Development of Chemical Libraries for Academic and Industrial Research

The creation of chemical libraries containing novel scaffolds is essential for identifying new lead compounds in drug discovery. The synthetic tractability of this compound makes it an excellent starting point for diversity-oriented synthesis (DOS) and the construction of focused chemical libraries. nih.gov

The general workflow for library synthesis using this building block would involve a few key steps:

Core Synthesis: Large-scale synthesis of the this compound scaffold.

Deprotection and Functionalization: Cleavage of the 2-nitrophenoxymethyl ether to provide 1-BOC-3-(hydroxymethyl)azetidine. This intermediate can then be reacted with a library of diverse carboxylic acids (to form esters) or alkyl halides (to form ethers) in a parallel synthesis format.

Secondary Functionalization: The BOC group on each of the newly generated compounds can be removed, and the resulting secondary amine can be further diversified by reacting it with a library of aldehydes (via reductive amination), acyl chlorides, or sulfonyl chlorides.

This approach allows for the rapid generation of a large number of structurally related but diverse molecules built around the privileged azetidine core. Such libraries are invaluable resources for high-throughput screening campaigns in both academic and industrial research settings to discover new biologically active agents.

常见问题

Q. What are the recommended synthetic routes for preparing 1-BOC-3-(2-nitrophenoxymethyl)azetidine, and how do reaction conditions influence yield?

The synthesis of Boc-protected azetidine derivatives typically involves multi-step functionalization. For example, bromomethyl or iodomethyl intermediates (e.g., 1-BOC-3-(bromomethyl)azetidine, CAS 253176-93-1) can serve as precursors for nucleophilic substitution reactions with phenoxy groups . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions.

- Temperature control : Reactions at 50–80°C balance reactivity and stability of the nitro group .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

Yield optimization (≥80%) requires careful monitoring via HPLC or GC-MS to detect byproducts like de-Boc intermediates or nitro group reduction .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .

- Handling : Use gloves and eye protection (H319/H315 hazards) due to skin/eye irritation risks .

- Decomposition risks : Nitro groups may undergo photodegradation; avoid prolonged light exposure . Stability studies using TLC or NMR can detect degradation products (e.g., nitrophenol derivatives) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95%) and identifies nitro-aromatic byproducts .

- Spectroscopy :

- Mass spectrometry : HRMS (ESI+) validates molecular weight and fragmentation pathways (e.g., loss of tert-butoxy fragment, m/z 57) .

Advanced Research Questions

Q. How does the steric and electronic nature of the 2-nitrophenoxymethyl group influence the compound’s reactivity in downstream modifications?

The nitro group’s strong electron-withdrawing effect deactivates the aromatic ring, limiting electrophilic substitution but favoring reductions (e.g., catalytic hydrogenation to amines). Steric hindrance from the methylene bridge may slow nucleophilic attacks at the azetidine nitrogen. Computational modeling (DFT) can predict reaction sites by analyzing Fukui indices or electrostatic potential surfaces . Experimental validation via kinetic studies (e.g., monitoring SN2 reactions with thiols) is recommended .

Q. What strategies resolve contradictions in biological activity data for azetidine derivatives with nitroaryl groups?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Metabolic instability : Nitro groups are prone to reductase-mediated conversion into reactive intermediates. Use metabolic inhibitors (e.g., dicoumarol) in assays to clarify mechanisms .

- Off-target effects : Competitive binding studies (SPR or ITC) differentiate primary targets from secondary interactions .

- Stereochemical factors : Chiral HPLC or asymmetric synthesis (e.g., chiral phosphoric acid catalysis) can isolate enantiomers for activity comparison .

Q. How can researchers design enantioselective syntheses of this compound analogs?

- Catalytic desymmetrization : Chiral phosphoric acids (e.g., TRIP) induce asymmetry in azetidine ring functionalization via hydrogen-bonding interactions with the nitro group .

- Dynamic kinetic resolution : Use palladium catalysts with chiral ligands (e.g., BINAP) to control stereochemistry during cross-coupling steps .

- Crystallography : X-ray structures of intermediates guide rational ligand design by revealing non-covalent interactions (e.g., π-stacking with nitroaryl groups) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- LogP estimation : Software like MarvinSketch calculates partition coefficients (experimental LogP ≈ 1.19 for similar Boc-azetidines) to assess membrane permeability .

- ADMET profiling : QSAR models evaluate nitro group-related toxicity (e.g., Ames test predictions for mutagenicity) .

- Docking studies : Molecular dynamics simulations map interactions with cytochrome P450 enzymes to predict metabolic hotspots .

Methodological Notes

- Contradiction resolution : Always cross-validate synthetic yields and bioactivity data using orthogonal techniques (e.g., NMR vs. LC-MS for purity) .

- Safety protocols : Follow GHS guidelines for handling irritants (P280/P305+P351+P338) and dispose of nitro-containing waste via certified facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。